molecular formula C13H15NO4 B12820672 (S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid

(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B12820672
M. Wt: 249.26 g/mol
InChI Key: UCCBVAJJVHCRBJ-NSHDSACASA-N
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Description

(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid is a chiral compound with a specific stereochemistry denoted by the (S) configuration This compound features a benzoic acid core substituted with a methoxycarbonyl group and a pyrrolidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the esterification of a benzoic acid derivative followed by the introduction of the pyrrolidin-2-yl group through nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups, offering advantages in terms of reaction control and sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid: The enantiomer of the (S) compound, differing in stereochemistry.

    3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid: Without specific stereochemistry, this compound may exhibit different properties.

    3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid derivatives: Various derivatives with modifications to the functional groups.

Uniqueness

The (S) configuration of (S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid imparts unique stereochemical properties that can influence its reactivity, biological activity, and potential applications. Comparisons with similar compounds highlight the importance of stereochemistry in determining the compound’s behavior and effectiveness in various contexts.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-methoxycarbonyl-5-[(2S)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C13H15NO4/c1-18-13(17)10-6-8(11-3-2-4-14-11)5-9(7-10)12(15)16/h5-7,11,14H,2-4H2,1H3,(H,15,16)/t11-/m0/s1

InChI Key

UCCBVAJJVHCRBJ-NSHDSACASA-N

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)[C@@H]2CCCN2

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)C2CCCN2

Origin of Product

United States

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